molecular formula C13H7FN2O5 B11835635 Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)- CAS No. 97183-75-0

Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)-

Katalognummer: B11835635
CAS-Nummer: 97183-75-0
Molekulargewicht: 290.20 g/mol
InChI-Schlüssel: ZLRCFTUCKUWSBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Dinitrophenyl)-(4-fluorophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a dinitrophenyl group and a fluorophenyl group attached to a central methanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dinitrophenyl)-(4-fluorophenyl)methanone typically involves the reaction of 3,4-dinitrobenzoyl chloride with 4-fluoroaniline in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

3,4-Dinitrobenzoyl chloride+4-Fluoroaniline(3,4-Dinitrophenyl)-(4-fluorophenyl)methanone+HCl\text{3,4-Dinitrobenzoyl chloride} + \text{4-Fluoroaniline} \rightarrow \text{(3,4-Dinitrophenyl)-(4-fluorophenyl)methanone} + \text{HCl} 3,4-Dinitrobenzoyl chloride+4-Fluoroaniline→(3,4-Dinitrophenyl)-(4-fluorophenyl)methanone+HCl

Industrial Production Methods

Industrial production of (3,4-dinitrophenyl)-(4-fluorophenyl)methanone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dinitrophenyl)-(4-fluorophenyl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: (3,4-Diaminophenyl)-(4-fluorophenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

(3,4-Dinitrophenyl)-(4-fluorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3,4-dinitrophenyl)-(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, the reduction of nitro groups to amino groups can significantly alter the compound’s biological activity and interactions with cellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3,4-Dinitrophenyl)-(4-morpholinyl)methanone
  • (3,4-Dinitrophenyl)-(phenyl)methanone

Uniqueness

(3,4-Dinitrophenyl)-(4-fluorophenyl)methanone is unique due to the presence of both dinitrophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

97183-75-0

Molekularformel

C13H7FN2O5

Molekulargewicht

290.20 g/mol

IUPAC-Name

(3,4-dinitrophenyl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C13H7FN2O5/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15(18)19)12(7-9)16(20)21/h1-7H

InChI-Schlüssel

ZLRCFTUCKUWSBE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.